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Introduction
Haplotoxin-2 (HpTx2), a peptide toxin isolated from the venom of the giant huntsman spider,

Heteropoda venatoria, is a potent blocker of voltage-gated potassium channels, particularly

Kv4.2.[1] As a member of the inhibitor cystine knot (ICK) structural family, its unique three-

dimensional conformation confers significant stability and specificity, making it a valuable

subject of research for potential therapeutic applications. This technical guide provides a

comprehensive overview of the structure and molecular weight of Haplotoxin-2, including

detailed experimental methodologies for its characterization.

Molecular and Structural Data
The key quantitative data for Haplotoxin-2 are summarized in the table below, providing a

clear reference for its fundamental molecular properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15600393?utm_src=pdf-interest
https://www.benchchem.com/product/b15600393?utm_src=pdf-body
https://www.mdpi.com/2072-6651/14/2/140
https://www.benchchem.com/product/b15600393?utm_src=pdf-body
https://www.benchchem.com/product/b15600393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Method of
Determination

Reference

Molecular Weight 3708 Da
Mass Spectrometry

(for synthetic version)
[2]

Residue Count 31 amino acids
Deduced from

structural studies
[3]

Secondary Structure

Two-stranded

antiparallel β-sheet

(residues 20-23 and

25-28)

NMR Spectroscopy [4]

PDB ID 1EMX NMR Spectroscopy [1]

Elucidation of the Three-Dimensional Structure
The solution structure of recombinant Haplotoxin-2 was determined using conventional two-

dimensional nuclear magnetic resonance (NMR) techniques, followed by distance-geometry

and molecular dynamics calculations.[4]

Experimental Protocol: Structure Determination by NMR
Spectroscopy
The following outlines the generalized experimental workflow for determining the three-

dimensional structure of a peptide toxin like Haplotoxin-2.

Sample Preparation: Recombinant or synthetic Haplotoxin-2 is purified to homogeneity,

typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The

purified peptide is then dissolved in a suitable buffer, often containing a percentage of D₂O

for the NMR lock.

NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed to

assign the resonances of all protons in the molecule and to obtain distance and dihedral

angle constraints. Standard experiments include:
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Total Correlation Spectroscopy (TOCSY): To identify protons within the same amino acid

spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in

space (typically < 5 Å), providing inter-residue distance constraints.

Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): If isotopically labeled protein is

available, this helps in assigning backbone amide protons.

Data Processing and Analysis: The acquired NMR spectra are processed using specialized

software. The chemical shifts of the resonances are assigned to specific atoms in the amino

acid sequence. The cross-peaks in the NOESY spectra are integrated to derive a set of

upper-limit distance constraints.

Structure Calculation and Refinement: The experimental constraints (distance and dihedral

angles) are used as input for structure calculation algorithms, such as distance geometry or

simulated annealing. This generates an ensemble of structures consistent with the NMR

data. The final structures are then refined using molecular dynamics simulations in a water

box to improve their stereochemical quality and to satisfy the experimental constraints.

The following diagram illustrates the general workflow for NMR structure determination of a

peptide toxin.
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General workflow for peptide toxin structure determination by NMR.

Structural Features of Haplotoxin-2
The solution structure of Haplotoxin-2 reveals a compact and stable fold characteristic of the

ICK motif.[4] This structure is defined by a dense core of three disulfide bonds that create a

knotted arrangement. Four loops emerge from this core, and a small, two-stranded antiparallel

β-sheet is present, involving residues 20-23 and 25-28.[4]

The functional surface of Haplotoxin-2, responsible for its interaction with the Kv4.2 potassium

channel, is characterized by a specific arrangement of charged and hydrophobic residues. Key

residues implicated in its activity include Arginine 23 (R23) and Lysine 27 (K27), which are

basic residues, along with an aromatic cluster formed by Phenylalanine 7 (F7), Tryptophan 25

(W25), and Tryptophan 30 (W30), and a hydrophobic Leucine 24 (L24) side chain.[4]

The diagram below illustrates the key structural and functional elements of Haplotoxin-2.
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Key structural and functional features of Haplotoxin-2.

Conclusion
Haplotoxin-2 possesses a well-defined and stable three-dimensional structure, characterized

by the inhibitor cystine knot motif. Its molecular weight and specific arrangement of functional

residues contribute to its potent and selective activity against the Kv4.2 potassium channel.

The detailed structural information available for HpTx2 provides a solid foundation for further

research into its mechanism of action and for the design of novel therapeutic agents targeting

voltage-gated potassium channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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